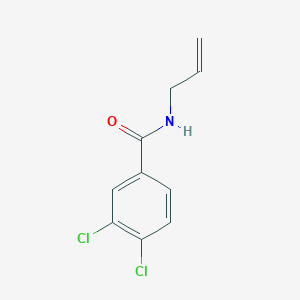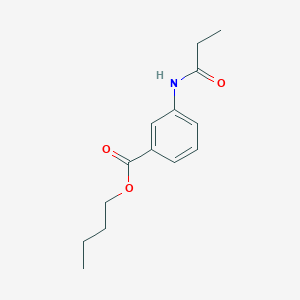
N-(3-chlorophenyl)-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-propoxybenzamide, also known as CGS 8216, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D1 receptor and has been used in various research applications to understand the role of dopamine in the brain.
科学研究应用
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been used in various research applications to study the role of dopamine in the brain. It has been shown to selectively block the dopamine D1 receptor and has been used to investigate the effects of dopamine on behavior, cognition, and neuroplasticity. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been used in animal models of Parkinson's disease to study the role of dopamine in motor function.
作用机制
N-(3-chlorophenyl)-2-propoxybenzamide 8216 is a selective antagonist of the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex. Activation of the dopamine D1 receptor leads to the activation of intracellular signaling pathways that regulate neuronal excitability, synaptic plasticity, and gene expression. N-(3-chlorophenyl)-2-propoxybenzamide 8216 blocks the dopamine D1 receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce the expression of dopamine D1 receptors in the prefrontal cortex, and impair working memory in animal models. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been shown to reduce the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor and has minimal off-target effects. It has been extensively studied in animal models and has been shown to have reproducible effects on behavior and cognition. However, N-(3-chlorophenyl)-2-propoxybenzamide 8216 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and may require repeated dosing to maintain its effects.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-2-propoxybenzamide 8216. One area of interest is the role of dopamine D1 receptor signaling in addiction and substance abuse. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a therapeutic agent for substance use disorders. Another area of interest is the role of dopamine D1 receptor signaling in neurodegenerative diseases such as Parkinson's disease. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to improve motor function in animal models of Parkinson's disease and may have potential as a disease-modifying therapy. Finally, further research is needed to understand the downstream signaling pathways that are affected by N-(3-chlorophenyl)-2-propoxybenzamide 8216 and to identify potential therapeutic targets for the treatment of neurological and psychiatric disorders.
合成方法
The synthesis of N-(3-chlorophenyl)-2-propoxybenzamide 8216 involves the reaction of 3-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with thionyl chloride to give the final product, N-(3-chlorophenyl)-2-propoxybenzamide 8216. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
产品名称 |
N-(3-chlorophenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI 键 |
NEUIKMKUQALXKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)




![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)



![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)



